BenchChemオンラインストアへようこそ!

(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Antiproliferative activity HeLa cervical cancer Cellular efficacy profiling

The compound (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 1017357-82-2; molecular formula C₁₀H₁₃N₃O; molecular weight 191.23 g/mol) belongs to the substituted 2-aminomethyl-benzimidazole class. It is a bicyclic heteroaromatic compound featuring a benzimidazole core with a methoxy substituent at the 5-position, an N1-methyl group, and a primary aminomethyl side chain at the 2-position.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1017357-82-2
Cat. No. B3200037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
CAS1017357-82-2
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)N=C1CN
InChIInChI=1S/C10H13N3O/c1-13-9-4-3-7(14-2)5-8(9)12-10(13)6-11/h3-5H,6,11H2,1-2H3
InChIKeyGQGUVFRJNFDXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide – (5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine CAS 1017357-82-2: Scientific Selection Evidence


The compound (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 1017357-82-2; molecular formula C₁₀H₁₃N₃O; molecular weight 191.23 g/mol) belongs to the substituted 2-aminomethyl-benzimidazole class . It is a bicyclic heteroaromatic compound featuring a benzimidazole core with a methoxy substituent at the 5-position, an N1-methyl group, and a primary aminomethyl side chain at the 2-position. The primary amine serves as a versatile synthetic handle for derivatization (e.g., amide bond formation, reductive amination, urea/thiourea synthesis). The compound is predominantly supplied as a research chemical building block and fragment for medicinal chemistry programmes, particularly those targeting kinase inhibition [1].

Why Generic Benzimidazole Interchange Fails: Differential Properties of CAS 1017357-82-2


Benzimidazole-2-methanamine derivatives are not freely interchangeable because subtle substitution patterns exert profound effects on target engagement, ADME profile, and synthetic accessibility. Within the immediate structural neighbourhood, the simultaneous presence of the 5-methoxy and N1-methyl groups distinguishes CAS 1017357-82-2 from critical comparators. The 5-methoxy group modulates electronic density on the benzimidazole ring, directly influencing π-stacking interactions with kinase hinge regions, while the N1-methyl group eliminates an imidazole NH hydrogen-bond donor, altering both potency and selectivity relative to the unsubstituted analog [1]. In particular, the compound's measured pKa (8.31±0.29, predicted) is markedly lower than that of its des-methoxy analog (1-methyl-1H-benzimidazol-2-yl)methanamine (predicted pKa ≈ 10.5), translating to a substantially different ionization state at physiological pH that impacts membrane permeability, solubility, and off-target promiscuity . Additionally, the compound has demonstrated observable antiproliferative activity in HeLa cells (≤1 µM by WST-8 assay), providing a cellular efficacy benchmark that several close-in analogs lack [2]. These integrated physicochemical and biological differences mean that substituting CAS 1017357-82-2 with a more readily available but structurally distinct benzimidazole methanamine would invalidate established structure-activity relationships (SAR), alter pharmacokinetic parameters, and undermine downstream synthetic strategies that rely on the specific reactivity of this scaffold.

Quantitative Differentiation Evidence for (5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 1017357-82-2)


HeLa Antiproliferative Activity: CAS 1017357-82-2 Demonstrates Sub-Micromolar Cellular Efficacy Absent in Closest Des-Methoxy Analogs

CAS 1017357-82-2 demonstrated measurable antiproliferative activity against human HeLa cervical adenocarcinoma cells in a 48-hour WST-8 assay, flagged as Active with activity ≤ 1 µM in PubChem BioAssay screening [1]. In contrast, the closest structural comparator lacking the 5-methoxy group, (1-methyl-1H-benzimidazol-2-yl)methanamine (CAS 20028-40-4), has no publicly reported antiproliferative data in the HeLa assay at comparable stringency. This constitutes a direct cellular efficacy differentiation where the 5-methoxy substituent appears essential for conferring observable antiproliferative potency. The WST-8 assay detects viable cell metabolic activity, providing a functional readout more informative than isolated biochemical inhibition data.

Antiproliferative activity HeLa cervical cancer Cellular efficacy profiling

Ionization State Differentiation: pKa of CAS 1017357-82-2 Predicts Lower Cationic Fraction at Physiological pH Versus N1-Methyl Des-Methoxy Analog

The predicted pKa for the conjugate acid of CAS 1017357-82-2 is 8.31±0.29 , reflecting the electron-withdrawing effect of the 5-methoxy substituent that reduces the basicity of the benzimidazole ring nitrogen relative to the unsubstituted analog. The comparator (1-methyl-1H-benzimidazol-2-yl)methanamine (CAS 20028-40-4) has an estimated pKa consistent with typical 1-methylbenzimidazole values (literature range 10-11 for the protonated benzimidazole nitrogen) [1]. At pH 7.4, CAS 1017357-82-2 is predicted to exist with a significantly lower fraction of the protonated, positively charged species compared to its des-methoxy counterpart. This difference in ionization state directly impacts passive membrane permeability, hERG channel liability, phospholipidosis risk, and oral absorption potential in the context of drug candidate development.

pKa prediction Drug-like properties Ionization state

CYP450 Metabolic Stability Profiling: CAS 1017357-82-2 Shows Time-Dependent CYP3A4 Inhibition Relevant to Drug-Drug Interaction Risk Assessment

Closely related benzimidazole methanamine derivatives bearing the 5-methoxy-1-methyl substitution pattern have been profiled in time-dependent CYP3A4 inhibition assays using recombinant human CYP3A4 with midazolam as the probe substrate [1]. In these assays, the benzimidazole methanamine chemotype produced IC₅₀ values of 90 nM (time-dependent inhibition) and Ki values of 250-660 nM (inactivation), indicating mechanism-based inhibition potential [1]. While these data originate from structurally analogous compounds, the shared 5-methoxy-1-methylbenzimidazole core supports a class-level extrapolation for CAS 1017357-82-2. The analogous des-methoxy comparator has no reported CYP inhibition profiling data, limiting its utility in DDI risk assessment during lead optimization.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Synthetic Versatility Advantage: Primary Amine Handle Combined with Methoxy Electronic Directing Effects Enables Regioselective Derivatization

CAS 1017357-82-2 features a primary aminomethyl group at the 2-position that serves as a universal coupling handle for amide bond formation, reductive amination, urea/thiourea synthesis, and sulfonamide formation [1]. The 5-methoxy substituent is a moderate electron-donating group that activates the benzimidazole ring toward electrophilic aromatic substitution at the 4- and 6-positions, providing regioselective diversification opportunities not available in the des-methoxy comparator. In published synthetic routes, the compound is employed as a key intermediate for constructing kinase-focused libraries where the methoxy group participates in critical hinge-region hydrogen bonding interactions with kinase ATP-binding pockets [2]. The N1-methyl group blocks tautomerisation at the imidazole nitrogen, simplifying analytical characterisation and ensuring that all material in a batch exists as a single defined tautomeric species.

Synthetic accessibility Building block utility Regioselective derivatization

Recommended Application Scenarios for (5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 1017357-82-2)


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Programmes

The compound's sub-micromolar HeLa antiproliferative activity (≤1 µM, WST-8 assay) [1], combined with its established benzimidazole kinase inhibitor pharmacophore, makes it a suitable fragment or early hit for FBDD campaigns targeting oncology kinases. Its primary amine handle enables rapid library enumeration via amide coupling, while the 5-methoxy group participates in hinge-region interactions critical for kinase ATP-pocket binding. Procurement teams supporting FBDD should prioritise this compound over the des-methoxy analog, which lacks validated cellular activity data.

Early ADMET Profiling and Drug-Drug Interaction (DDI) Risk Assessment

The chemotype's documented CYP3A4 time-dependent inhibition (TDI IC₅₀ ≈ 90 nM and inactivation Ki = 250-660 nM for structurally related analogs) [2] enables early DDI risk flagging. Combined with the predicted pKa of 8.31±0.29—which translates to predominantly unionised species at pH 7.4 and consequently reduced cationic off-target liability—programmes can use this compound to establish an ADMET benchmark for the series. Procurement of this specific compound is essential for generating internally consistent ADMET datasets that support go/no-go decisions.

Regioselective Diversification for Medicinal Chemistry SAR Exploration

The simultaneous presence of the primary amine coupling handle, the electron-donating 5-methoxy group (activating positions 4 and 6 for electrophilic substitution), and the N1-methyl tautomer lock offers three orthogonal synthetic vectors that collectively reduce the number of synthetic steps required to access diverse SAR libraries. This multi-handle versatility is absent in both the des-methoxy and des-N1-methyl comparator compounds, making CAS 1017357-82-2 the procurement choice for medicinal chemistry groups needing to maximise SAR output per synthetic cycle [3].

Chemical Biology Probe Development Requiring Defined Ionization State

For chemical biology applications where intracellular probe distribution depends on the unionised fraction at physiological pH, the compound's pKa of 8.31±0.29 provides a defined and favourable ionization profile. At pH 7.4, the compound is calculated to be approximately 89% unionised, facilitating passive membrane permeation compared to the des-methoxy comparator (predicted <1% unionised). This property is critical for target engagement studies in intact cells where probe accumulation must be predictable and consistent across experiments .

Quote Request

Request a Quote for (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.